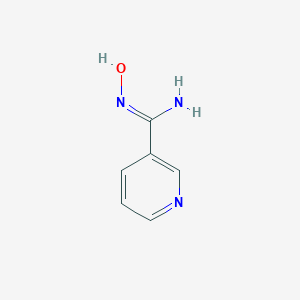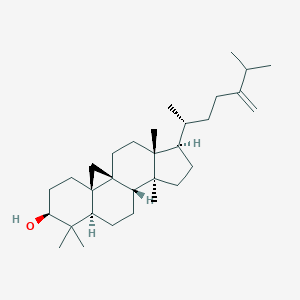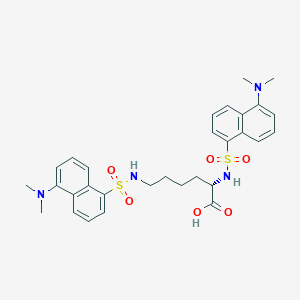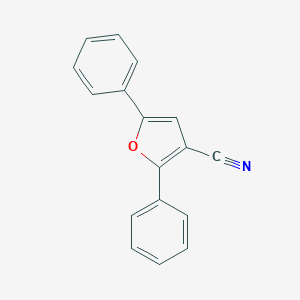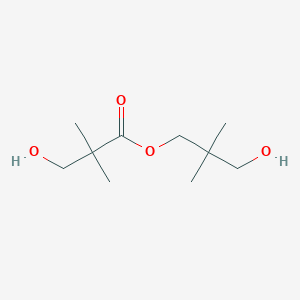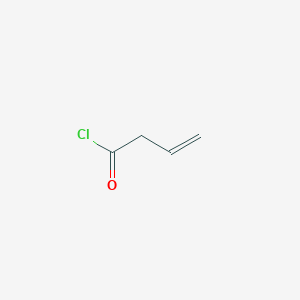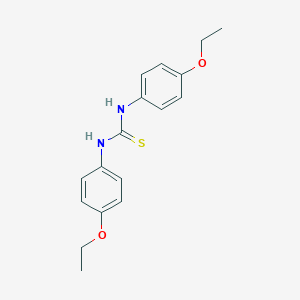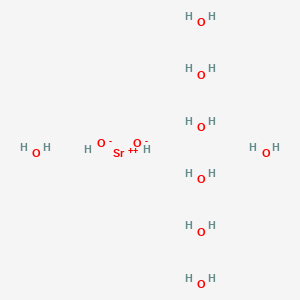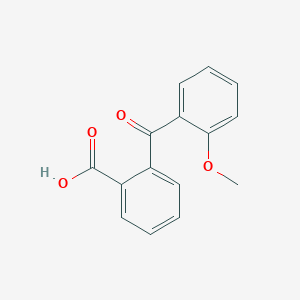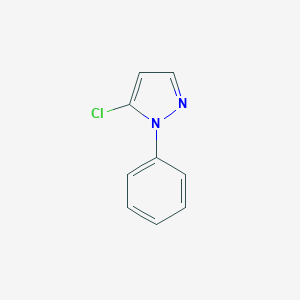
5-Chloro-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-phenyl-1H-pyrazole, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a heterocyclic compound that contains a pyrazole ring and a phenyl group. It has a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol.
Mecanismo De Acción
5-Chloro-1-phenyl-1H-pyrazole acts as a competitive antagonist of the NMDA receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions into the cell, which is necessary for the receptor's activation. This blockade of the NMDA receptor results in the inhibition of synaptic plasticity and the disruption of learning and memory processes.
Efectos Bioquímicos Y Fisiológicos
5-Chloro-1-phenyl-1H-pyrazole has several biochemical and physiological effects. It has been shown to decrease the excitability of neurons and reduce the release of several neurotransmitters, including glutamate, dopamine, and serotonin. 5-Chloro-1-phenyl-1H-pyrazole has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is crucial for learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-1-phenyl-1H-pyrazole in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in neurological disorders with high precision. However, one of the limitations of using 5-Chloro-1-phenyl-1H-pyrazole is its short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
For the use of 5-Chloro-1-phenyl-1H-pyrazole in scientific research include the development of new drugs and the study of its role in pain perception.
Métodos De Síntesis
The synthesis of 5-Chloro-1-phenyl-1H-pyrazole can be achieved through several methods. One of the most common methods is the reaction between 5-chloro-1-phenylpyrazole-3-carboxylic acid and thionyl chloride. This reaction produces 5-chloro-1-phenylpyrazole-3-carbonyl chloride, which is then reacted with ammonia to produce 5-Chloro-1-phenyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
5-Chloro-1-phenyl-1H-pyrazole has been used in several scientific research studies due to its unique properties. One of the most common applications of 5-Chloro-1-phenyl-1H-pyrazole is in the field of neuroscience. 5-Chloro-1-phenyl-1H-pyrazole is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 5-Chloro-1-phenyl-1H-pyrazole has been used to study the role of the NMDA receptor in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
5-chloro-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKQIJGNAJVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347880 |
Source


|
| Record name | 5-Chloro-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-phenyl-1H-pyrazole | |
CAS RN |
1127-84-0 |
Source


|
| Record name | 5-Chloro-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





